molecular formula C23H30N4O2S B13836296 N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B13836296
M. Wt: 426.6 g/mol
InChI Key: QHVDWOZAGZWWCY-UHFFFAOYSA-N
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Description

N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with a molecular formula of C23H30N4O2S and a molecular weight of 426.57 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring, an imidazole ring, and a thieno ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide involves multiple steps, starting with the preparation of the naphthalene derivative and the thieno[3,4-d]imidazole derivative. The key steps include:

    Naphthalene Derivative Preparation: The naphthalene ring is functionalized with an amino group at the 5-position.

    Thieno[3,4-d]imidazole Derivative Preparation: The thieno ring is fused with an imidazole ring and functionalized with an oxo group.

    Coupling Reaction: The two derivatives are coupled through a propyl linker to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxo group may yield hydroxyl derivatives.

Scientific Research Applications

N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(5-nitronaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
  • **N-[3-(5-hydroxynaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,

Biological Activity

N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide (CAS: 2375201-60-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H30N4O2SC_{23}H_{30}N_{4}O_{2}S, with a molar mass of approximately 426.57 g/mol. The structure includes a thieno[3,4-d]imidazole moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC23H30N4O2S
Molar Mass426.57 g/mol
Density1.216 ± 0.06 g/cm³
Boiling Point796.6 ± 60.0 °C
pKa13.90 ± 0.40

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that it may act as a molecular probe for detecting and imaging pancreatic cancer cells by targeting specific pathways involved in tumor growth and metastasis .

Anticancer Properties

Studies have shown that the compound exhibits significant anticancer activity. In vitro experiments demonstrated its ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest . The mechanism involves the modulation of signaling pathways related to apoptosis and cell survival.

Binding Affinity

The compound has shown promising results in binding assays. For instance, it binds effectively to target proteins involved in cancer progression with a dissociation constant (KD) indicating high affinity . This property is critical for its potential use as a therapeutic agent.

Case Studies

  • Pancreatic Cancer Imaging :
    A study highlighted the use of this compound as a molecular probe for pancreatic cancer detection. It was shown to selectively bind to pancreatic cancer cells in animal models, allowing for enhanced imaging capabilities compared to conventional methods .
  • Cell Proliferation Inhibition :
    In another study involving human cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were determined through MTT assays, revealing effective concentrations that could be translated into therapeutic dosages .

Properties

Molecular Formula

C23H30N4O2S

Molecular Weight

426.6 g/mol

IUPAC Name

N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C23H30N4O2S/c24-18-10-4-8-16-15(6-3-9-17(16)18)7-5-13-25-21(28)12-2-1-11-20-22-19(14-30-20)26-23(29)27-22/h3-4,6,8-10,19-20,22H,1-2,5,7,11-14,24H2,(H,25,28)(H2,26,27,29)

InChI Key

QHVDWOZAGZWWCY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCC3=C4C=CC=C(C4=CC=C3)N)NC(=O)N2

Origin of Product

United States

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